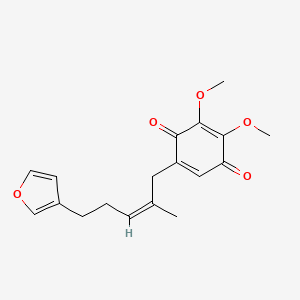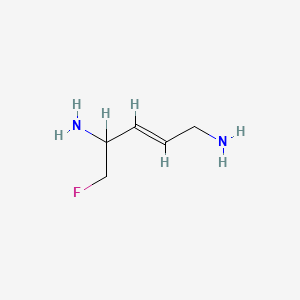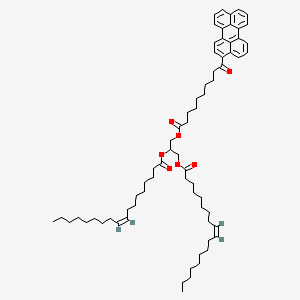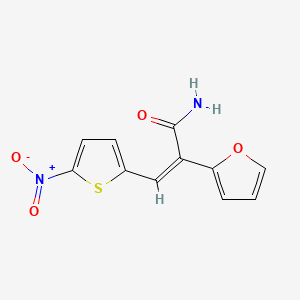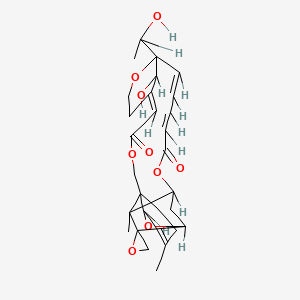
Satratoxin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Satratoxin H is a natural product found in Trichoderma cornu-damae with data available.
Aplicaciones Científicas De Investigación
Apoptotic Effects in Cells : Satratoxin H induces apoptosis (programmed cell death) and genotoxicity (DNA damage) in PC12 cells, a type of rat adrenal pheochromocytoma cell line. This effect is mediated through mechanisms involving caspase-3 activation and DNA double-stranded breaks, suggesting potential genotoxic risks associated with Satratoxin H exposure (Nusuetrong et al., 2012).
Reactive Oxygen Species Production : The mycotoxin is also known to increase the production of reactive oxygen species (ROS) and lipid peroxidation in PC12 cells. This oxidative stress mechanism can partially explain the cell death induced by Satratoxin H (Nusuetrong et al., 2008).
Activation of MAPK Pathways : Research shows that Satratoxin H activates various mitogen-activated protein kinases (MAPKs) such as ERK, p38 MAPK, and SAPK/JNK in different cell types. This activation is correlated with apoptosis induction, suggesting that MAPKs play a role in the toxic manifestations of this mycotoxin (Yang et al., 2000).
Neurotoxicity and Inflammation : Satratoxin H exhibits neurotoxic effects, particularly in olfactory sensory neurons, and can induce inflammation in the nasal airways and brain. This has implications for understanding health issues related to exposure to toxic molds producing this mycotoxin (Islam et al., 2006).
Molecular Characterization : A study on the reisolation and NMR characterization of satratoxins G and H has provided detailed chemical profiles, aiding in identification and analytical analyses of these compounds (Hudson et al., 2020).
Apoptosis Mechanisms in Leukemia Cells : In leukemia cells, Satratoxin H induces apoptosis through the activation of caspase-8 and caspase-9, which subsequently activate caspase-3. This finding provides insights into the molecular mechanisms underlying the immunomodulatory effects of Satratoxin H (Nagase et al., 2002).
Binding to Ribosomal Subunits : Research has demonstrated that Satratoxin G, closely related to Satratoxin H, binds to ribosomal subunits in cells, correlating with the induction of apoptosis. This suggests a possible mechanism by which Satratoxin H may exert its toxic effects (Bae et al., 2009).
Propiedades
Número CAS |
93860-23-2 |
|---|---|
Nombre del producto |
Satratoxin H |
Fórmula molecular |
C29H36O9 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(1Z,19Z,21Z)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione |
InChI |
InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13- |
Clave InChI |
MUACSCLQRGEGOE-OXMYJKDCSA-N |
SMILES isomérico |
CC1=CC2C3(CC1)COC(=O)/C=C\4/CCOC(C4O)(/C=C\C=C/C(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
SMILES canónico |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
Otros números CAS |
93860-23-2 |
Sinónimos |
isosatratoxin H PD 113326 PD-113326 S-isosatratoxin H satratoxin F satratoxin H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



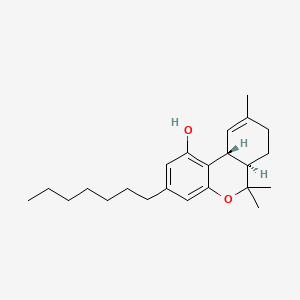
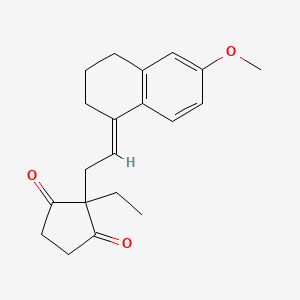

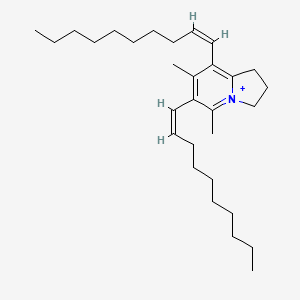
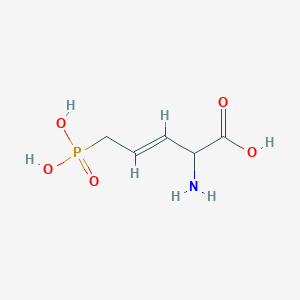

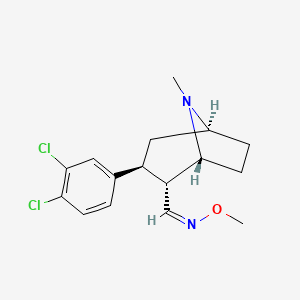
![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)
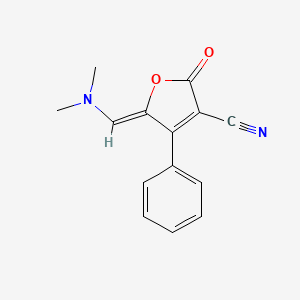
![(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1242662.png)
